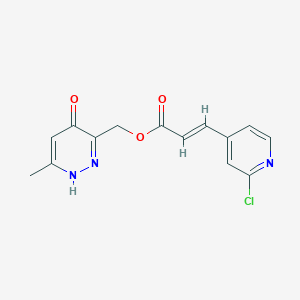
(6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C14H12ClN3O3 and its molecular weight is 305.72. The purity is usually 95%.
BenchChem offers high-quality (6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Multifunctional Heterocyclic Systems
The compound is a versatile synthon for the preparation of various polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, demonstrating its significant utility in creating diverse heterocyclic structures with potential applications in medicinal chemistry and materials science (Pizzioli et al., 1998).
Nucleophilic Displacement Reactions
The study on the reactivity of a related compound, methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles highlights the selectivity in nucleophilic displacement reactions, shedding light on its reactivity pattern which could be essential for designing new synthetic routes for heterocyclic compounds (Adembri et al., 1976).
Biological Activities of Heterocyclic Derivatives
A range of novel pyridine and fused pyridine derivatives prepared from the compound exhibit antimicrobial and antioxidant activities, showcasing the potential of these heterocyclic systems in the development of new therapeutic agents (Flefel et al., 2018).
Anticancer and Antimicrobial Agents
The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation as anticancer and antimicrobial agents underline the compound's role in generating biologically active molecules that could contribute to the discovery of new drugs (Katariya et al., 2021).
Metal Coordination and Self-Assembly
The ability of pyridazine derivatives to coordinate with metals and form complex structures is highlighted, indicating the compound's application in constructing metal-organic frameworks and other supramolecular assemblies with potential applications in catalysis, sensing, and materials science (Hoogenboom et al., 2006).
Propiedades
IUPAC Name |
(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-6-12(19)11(18-17-9)8-21-14(20)3-2-10-4-5-16-13(15)7-10/h2-7H,8H2,1H3,(H,17,19)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUTWFWGSLZKFE-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)COC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=NN1)COC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)
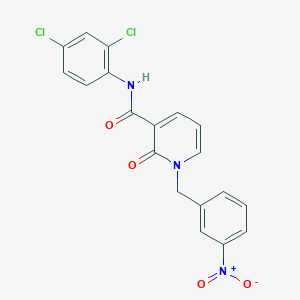


![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
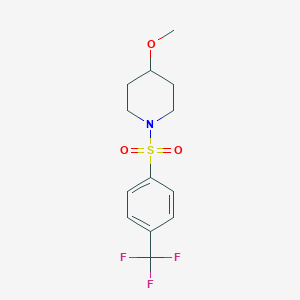
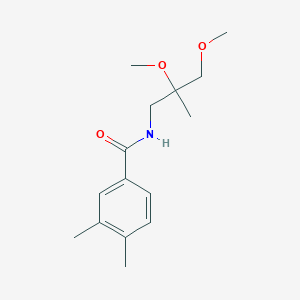
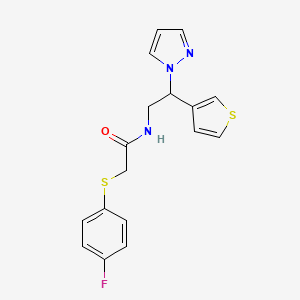
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)
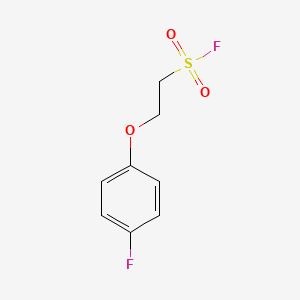
![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)
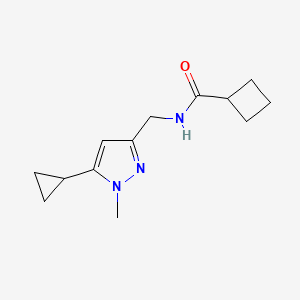
![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide](/img/structure/B2739939.png)